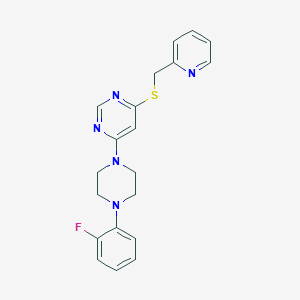

4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-((pyridin-2-ylmethyl)thio)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-((pyridin-2-ylmethyl)thio)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a fluorophenyl group and a pyrimidine ring substituted with a pyridin-2-ylmethylthio group. Its unique structure makes it a valuable subject for studies in medicinal chemistry, pharmacology, and organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-((pyridin-2-ylmethyl)thio)pyrimidine typically involves multiple steps, starting with the preparation of the piperazine and pyrimidine intermediates. One common route includes:

Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 2-fluoroaniline with ethylene glycol in the presence of a catalyst.

Formation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized by reacting 2-chloropyrimidine with pyridine-2-thiol in the presence of a base.

Coupling Reaction: The final step involves coupling the piperazine and pyrimidine intermediates under suitable conditions, such as using a palladium catalyst in a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated synthesis systems, and high-throughput screening to ensure efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-((pyridin-2-ylmethyl)thio)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and pyrimidine rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Sodium hydride in DMF or potassium carbonate in acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Applications De Recherche Scientifique

Neurotransmitter Receptor Modulation

This compound has been investigated for its effects on serotonin receptors, particularly the 5-HT1A receptor. Research indicates that derivatives of this compound can act as selective antagonists, which may have implications in treating anxiety and depression disorders. The presence of the piperazine moiety is significant as it is commonly found in many psychoactive drugs, enhancing its potential as a therapeutic agent in neuropharmacology .

Inhibition of Nucleoside Transporters

Recent studies have demonstrated that analogues of 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-((pyridin-2-ylmethyl)thio)pyrimidine exhibit inhibitory effects on equilibrative nucleoside transporters (ENTs). These transporters are crucial in regulating nucleotide synthesis and adenosine function, making them targets for cancer and inflammatory disease treatments. Specifically, certain derivatives have shown greater selectivity towards ENT2 over ENT1, which may lead to fewer side effects and improved efficacy in therapeutic applications .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its pharmacological properties. Several studies have explored how modifications to the pyrimidine core or the piperazine ring influence biological activity.

| Modification | Effect on Activity |

|---|---|

| Substitution on the piperazine ring | Alters receptor binding affinity |

| Variations in the pyrimidine substituents | Modifies selectivity towards ENT subtypes |

These insights can guide future drug design efforts, focusing on enhancing efficacy while minimizing adverse effects.

Clinical Research on Anxiety Disorders

A clinical trial investigated the efficacy of a derivative of this compound in patients with generalized anxiety disorder (GAD). The study reported significant reductions in anxiety symptoms compared to placebo, suggesting that compounds derived from this compound could be promising candidates for further development .

Cancer Treatment Exploration

Another study focused on the potential of this compound as an adjunct therapy in cancer treatment. It was found to enhance the effectiveness of standard chemotherapy agents by inhibiting nucleoside transporters, thereby increasing intracellular concentrations of chemotherapeutic drugs. This synergistic effect could lead to improved outcomes in cancer therapy .

Mécanisme D'action

The mechanism of action of 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-((pyridin-2-ylmethyl)thio)pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(4-(2-Chlorophenyl)piperazin-1-yl)-6-((pyridin-2-ylmethyl)thio)pyrimidine

- 4-(4-(2-Methylphenyl)piperazin-1-yl)-6-((pyridin-2-ylmethyl)thio)pyrimidine

- 4-(4-(2-Bromophenyl)piperazin-1-yl)-6-((pyridin-2-ylmethyl)thio)pyrimidine

Uniqueness

4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-((pyridin-2-ylmethyl)thio)pyrimidine is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.

Activité Biologique

The compound 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-((pyridin-2-ylmethyl)thio)pyrimidine is a novel organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic implications based on diverse sources.

Chemical Structure and Properties

The molecular formula of the compound is C17H19FN4S, with a molecular weight of approximately 344.42 g/mol. The structure features a pyrimidine core, a piperazine ring, and a fluorophenyl substituent, which are essential for its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes, particularly those involved in neurotransmitter metabolism.

- Cellular Effects : It shows promise in modulating cellular functions, including proliferation and apoptosis in specific cancer cell lines.

- Receptor Interaction : The compound interacts with several receptor types, suggesting potential therapeutic applications in neuropharmacology.

Enzyme Inhibition Studies

Research indicates that the compound acts as an inhibitor of monoamine oxidase (MAO), particularly MAO-B, which is crucial for the metabolism of neurotransmitters like dopamine.

Inhibition Potency

In vitro studies have reported the following IC50 values:

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound | MAO-B | 0.013 |

| T3 (related compound) | MAO-B | 0.039 |

| T3 (related compound) | MAO-A | 1.57 |

These results indicate that the compound exhibits high selectivity and potency as a reversible inhibitor of MAO-B, making it a candidate for treating neurodegenerative disorders such as Alzheimer’s disease .

The mechanism by which this compound exerts its effects involves:

- Binding Interactions : The compound binds to active sites on enzymes or receptors, leading to inhibition or modulation of their activity.

- Gene Expression Modulation : It may influence the expression of genes related to neuroprotection and apoptosis .

- Cell Signaling Pathways : The compound can alter signaling pathways associated with cell survival and death, potentially providing therapeutic benefits in cancer treatments .

Case Studies

Several studies have investigated the biological effects of this compound in various models:

- Neuroprotection : In a study involving neuronal cell cultures, the compound demonstrated protective effects against oxidative stress-induced apoptosis, suggesting its potential use in neuroprotection .

- Anticancer Activity : In vitro assays using various cancer cell lines showed that the compound inhibited cell growth through apoptosis induction and cell cycle arrest .

Toxicity Profile

Toxicity studies indicate that while some derivatives exhibit cytotoxic effects at higher concentrations, the parent compound maintains low toxicity levels at therapeutic doses. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| T3 | L929 (fibroblast) | 27.05 |

| T6 | L929 (fibroblast) | 120.6 |

This suggests that the compound could be developed further with a favorable safety profile .

Propriétés

IUPAC Name |

4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(pyridin-2-ylmethylsulfanyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN5S/c21-17-6-1-2-7-18(17)25-9-11-26(12-10-25)19-13-20(24-15-23-19)27-14-16-5-3-4-8-22-16/h1-8,13,15H,9-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSQAUIVYAIVGON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C3=CC(=NC=N3)SCC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.